Wild-Type HIV-1 IIIB Antiviral Potency: Comparable to Etravirine, Surpassing First-Generation NNRTIs
Reverse transcriptase-IN-3 (21c) exhibits an EC50 of 8 nM against wild-type HIV-1 IIIB in MT-4 cells [1][2]. This potency is comparable to that of the FDA-approved second-generation NNRTI etravirine (EC50 = 2 nM) and substantially exceeds that of first-generation NNRTIs such as nevirapine (EC50 = 81–85 nM) and delavirdine (EC50 = 16 nM) [3]. The compound's wild-type activity thus positions it within the clinically relevant potency range of second-generation NNRTIs.
| Evidence Dimension | Antiviral EC50 against wild-type HIV-1 IIIB |
|---|---|
| Target Compound Data | 8 nM (0.008 μM) |
| Comparator Or Baseline | Etravirine: 2 nM; Nevirapine: 81–85 nM; Delavirdine: 16 nM |
| Quantified Difference | 4-fold lower potency than etravirine; 10-fold greater potency than nevirapine |
| Conditions | MT-4 cells, MTT assay, 5-day incubation |
Why This Matters
The compound's wild-type potency, benchmarked against clinical NNRTIs, validates its suitability as a research tool for studying HIV-1 replication inhibition at concentrations consistent with second-generation NNRTI pharmacology.
- [1] Feng D, et al. Eur J Med Chem. 2022;246:114957. PMID: 36446205. View Source
- [2] TargetMol. Reverse transcriptase-IN-3 (T72203) Product Page. View Source
- [3] PMC7345359 Table 1. Resistance Mutation vs. Compounds with Antiretroviral Activity (EC50, nM). View Source
